molecular formula C18H24N2O3 B1669566 Atizoram CAS No. 115898-30-1

Atizoram

Cat. No.: B1669566
CAS No.: 115898-30-1
M. Wt: 316.4 g/mol
InChI Key: LITNEAPWQHVPOK-FFSVYQOJSA-N
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Description

Atizoram, also known by its chemical name 5-{3-[(1S,2S,4R)-Bicyclo[2.2.1]hept-2-yloxy]-4-methoxyphenyl}tetrahydro-2(1H)-pyrimidinone, is a phosphodiesterase 4 inhibitor. This compound has been studied for its potential therapeutic applications, particularly in the treatment of respiratory diseases, immune system disorders, and congenital disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Atizoram involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane derivative. This intermediate is then reacted with a methoxyphenyl derivative under specific conditions to form the final product. The reaction typically requires the use of a strong base and an organic solvent, followed by purification through recrystallization .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Atizoram undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

Atizoram exerts its effects by inhibiting phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate. By inhibiting this enzyme, this compound increases the levels of cyclic adenosine monophosphate, leading to various physiological effects. The compound targets specific molecular pathways involved in inflammation and immune response .

Comparison with Similar Compounds

  • Cipamfylline
  • Crisaborole
  • Difamilast

Comparison: Atizoram is unique in its specific inhibition of phosphodiesterase 4, which distinguishes it from other similar compounds. While cipamfylline and crisaborole also inhibit phosphodiesterase 4, this compound has shown different pharmacokinetic properties and therapeutic potential. Difamilast, another phosphodiesterase 4 inhibitor, has demonstrated significant efficacy without adverse reactions such as nausea and diarrhea, making it a promising alternative .

Properties

IUPAC Name

5-[3-[[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]oxy]-4-methoxyphenyl]-1,3-diazinan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-22-15-5-4-12(14-9-19-18(21)20-10-14)8-17(15)23-16-7-11-2-3-13(16)6-11/h4-5,8,11,13-14,16H,2-3,6-7,9-10H2,1H3,(H2,19,20,21)/t11-,13+,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITNEAPWQHVPOK-FFSVYQOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)OC3CC4CCC3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C2CNC(=O)NC2)O[C@H]3C[C@@H]4CC[C@H]3C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151212
Record name 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115898-30-1, 135637-46-6
Record name Cp-76593
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115898301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atizoram [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135637466
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(3-{[(1S,2S,4R)-Bicyclo[2.2.1]heptan-2-yl]oxy}-4-methoxyphenyl)-1,3-diazinan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CP-76593
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8SI21E44GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ATIZORAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O84FJB49WI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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